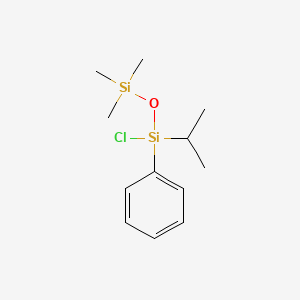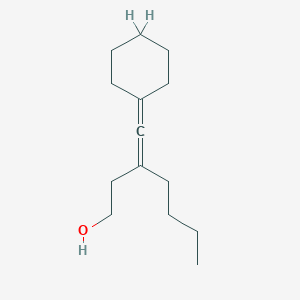![molecular formula C15H24O2 B14207916 1-[1-(But-3-en-1-yl)cyclohexyl]pentane-1,3-dione CAS No. 835597-64-3](/img/structure/B14207916.png)
1-[1-(But-3-en-1-yl)cyclohexyl]pentane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(But-3-en-1-yl)cyclohexyl]pentane-1,3-dione is an organic compound that features a cyclohexane ring substituted with a but-3-en-1-yl group and a pentane-1,3-dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(But-3-en-1-yl)cyclohexyl]pentane-1,3-dione typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the But-3-en-1-yl Group: The but-3-en-1-yl group can be introduced via a Heck reaction, where a but-3-en-1-yl halide reacts with the cyclohexane ring in the presence of a palladium catalyst.
Attachment of the Pentane-1,3-dione Moiety: The pentane-1,3-dione moiety can be attached through a Claisen condensation reaction between an ester and a ketone.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the aforementioned synthetic routes, with optimizations for yield and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-[1-(But-3-en-1-yl)cyclohexyl]pentane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the but-3-en-1-yl group, where halides or other nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halides (e.g., NaBr), nucleophiles (e.g., NaOH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated compounds, substituted alkanes
Wissenschaftliche Forschungsanwendungen
1-[1-(But-3-en-1-yl)cyclohexyl]pentane-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 1-[1-(But-3-en-1-yl)cyclohexyl]pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
1-[1-(But-3-en-1-yl)cyclohexyl]pentane-1,3-dione can be compared with other similar compounds, such as:
Cyclohexylpentane-1,3-dione: Lacks the but-3-en-1-yl group, resulting in different chemical and biological properties.
But-3-en-1-ylcyclohexane: Lacks the pentane-1,3-dione moiety, leading to variations in reactivity and applications.
Cyclohexylbutane-1,3-dione: Similar structure but with different substituents, affecting its overall behavior and uses.
The uniqueness of this compound lies in its combination of a cyclohexane ring, a but-3-en-1-yl group, and a pentane-1,3-dione moiety, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
835597-64-3 |
|---|---|
Molekularformel |
C15H24O2 |
Molekulargewicht |
236.35 g/mol |
IUPAC-Name |
1-(1-but-3-enylcyclohexyl)pentane-1,3-dione |
InChI |
InChI=1S/C15H24O2/c1-3-5-9-15(10-7-6-8-11-15)14(17)12-13(16)4-2/h3H,1,4-12H2,2H3 |
InChI-Schlüssel |
VDQASIXSBVMTJC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)CC(=O)C1(CCCCC1)CCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


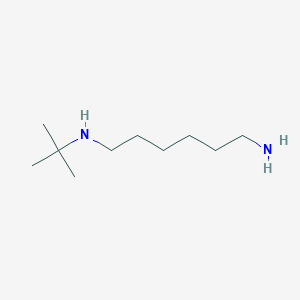
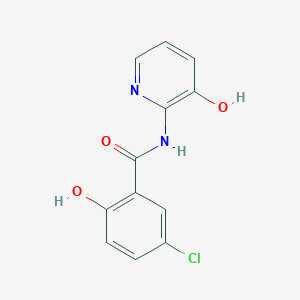
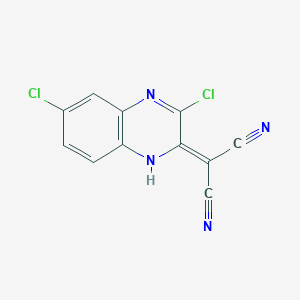
![Benzenemethanamine, N-[2-(phenylseleno)butylidene]-](/img/structure/B14207855.png)
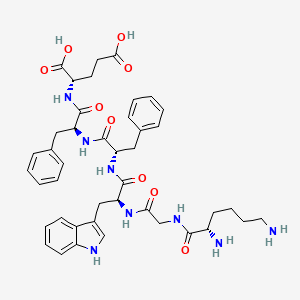

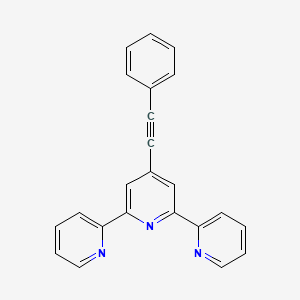
![3-Pyrrolidinol, 1-[(5-aminobenzo[b]thien-2-yl)methyl]-, (3R)-](/img/structure/B14207884.png)
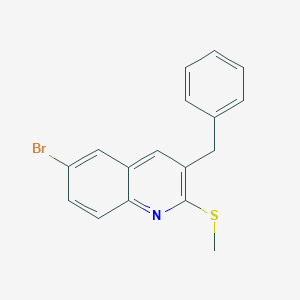
![Phosphonic dichloride, [2-(dichloromethylene)cyclohexyl]-](/img/structure/B14207897.png)
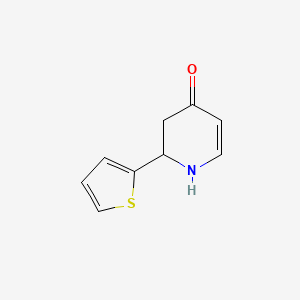
![4,5-Bis{[(thiiran-2-yl)methyl]disulfanyl}-1,3-dithiolane](/img/structure/B14207909.png)
